molecular formula C19H21N3O2 B8330870 ethyl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazole-5-carboxylate

ethyl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B8330870
M. Wt: 323.4 g/mol
InChI Key: UKRWNFPMLCOLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 5-tert-butyl-2-quinolin-6-ylpyrazole-3-carboxylate

InChI

InChI=1S/C19H21N3O2/c1-5-24-18(23)16-12-17(19(2,3)4)21-22(16)14-8-9-15-13(11-14)7-6-10-20-15/h6-12H,5H2,1-4H3

InChI Key

UKRWNFPMLCOLTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC3=C(C=C2)N=CC=C3)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quinolin-6-ylboronic acid (0.34 g, 2.0 mmol) was dissolved in CH2Cl2 (30 mL) and pyridine (1 mL) with MS (activated 4 Å) and stirred at RT for 6 hours. Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (0.39 g, 2.0 mmol) and copper(II) acetate (0.36 g, 2.0 mmol) were added and the reaction was stirred at RT for 3 days open to air. The reaction mixture was filtered through a pad of Celite®, the filtrate was concentrated in vacuo and purified by silica gel chromatography to obtain ethyl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazole-5-carboxylate (0.21 g, 33% yield). MS (ESI) m/z: 324.0 (M+H+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Three
Quantity
0.36 g
Type
catalyst
Reaction Step Three

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